molecular formula C18H18ClN3O B058531 2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol CAS No. 124883-10-9

2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol

Cat. No.: B058531
CAS No.: 124883-10-9
M. Wt: 327.8 g/mol
InChI Key: UNWOQCDCGCSPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol is a complex organic compound featuring a phenolic structure with a vinyl group, a tert-butyl group, and a benzo[d][1,2,3]triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol typically involves multiple steps:

    Formation of the Benzo[d][1,2,3]triazole Core: This can be achieved through the cyclization of appropriate precursors, often involving the reaction of ortho-substituted anilines with nitrous acid to form the triazole ring.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenolic Group: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the phenolic moiety to the triazole core.

    Vinylation: The vinyl group can be introduced via a Wittig reaction or a Heck reaction.

    tert-Butyl Group Addition: The tert-butyl group is typically introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of robust catalysts to ensure high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Coupling Reactions: The vinyl group can participate in various coupling reactions, such as Heck or Suzuki couplings, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea.

    Coupling Reactions: Palladium catalysts with appropriate ligands and bases.

Major Products

    Oxidation: Quinones or phenolic ethers.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles.

    Coupling Reactions: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

Chemistry

In chemistry, 2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound’s potential biological activity is of interest for drug discovery. The triazole moiety is known for its bioactivity, and derivatives of this compound could be explored for antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound might be investigated for their therapeutic potential. The phenolic and triazole functionalities are common in many pharmacologically active molecules.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides, potentially inhibiting enzymes by mimicking natural substrates.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-6-(2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol: Lacks the chlorine atom, which might affect its reactivity and biological activity.

    2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-ethylphenol: Has an ethyl group instead of a vinyl group, potentially altering its chemical properties and applications.

    2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-methoxyphenol: Contains a methoxy group, which could influence its solubility and reactivity.

Uniqueness

The unique combination of a tert-butyl group, a vinyl group, and a chlorinated triazole moiety in 2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol provides distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-ethenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-5-11-8-13(18(2,3)4)17(23)16(9-11)22-20-14-7-6-12(19)10-15(14)21-22/h5-10,23H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWOQCDCGCSPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)C=C)N2N=C3C=CC(=CC3=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578322
Record name 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-ethenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124883-10-9
Record name 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-ethenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.